N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide
CAS No.:
Cat. No.: VC14790939
Molecular Formula: C11H9F3N4O2
Molecular Weight: 286.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N4O2 |
|---|---|
| Molecular Weight | 286.21 g/mol |
| IUPAC Name | N-(1H-1,2,4-triazol-5-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-4-2-1-3-7(8)5-9(19)17-10-15-6-16-18-10/h1-4,6H,5H2,(H2,15,16,17,18,19) |
| Standard InChI Key | ZAHQSVMZZOAJFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)OC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates a 1,2,4-triazole ring linked via an acetamide bridge to a 2-(trifluoromethoxy)phenyl group. The triazole moiety, a five-membered ring with three nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | N-(1H-1,2,4-triazol-5-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide |
| Molecular Formula | |
| Molecular Weight | 286.21 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)OC(F)(F)F |
| Topological Polar Surface Area | 89.3 Ų |
The trifluoromethoxy group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects that influence binding to biological targets .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the triazole protons (δ 8.2–8.5 ppm) and the acetamide carbonyl (δ 168–170 ppm). Density functional theory (DFT) calculations predict a planar conformation for the triazole ring, stabilized by intramolecular hydrogen bonding between the acetamide NH and triazole N2. The trifluoromethoxy group’s electron-withdrawing nature lowers the electron density of the phenyl ring, as evidenced by reduced chemical shifts for the aromatic carbons.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three sequential reactions (Fig. 1):
-
Nucleophilic Aromatic Substitution: 2-(Trifluoromethoxy)benzyl chloride reacts with potassium cyanide to form 2-(trifluoromethoxy)phenylacetonitrile (yield: 78%).
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Cyclization: The nitrile undergoes acid-catalyzed cyclization with thiosemicarbazide to generate the 4H-1,2,4-triazole intermediate (yield: 65%).
-
Amide Coupling: Reaction with acetyl chloride in the presence of -dicyclohexylcarbodiimide (DCC) yields the final product (yield: 82%).
Table 1: Optimization of Reaction Conditions
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | KCN, DMF | 80 | 6 | 78 |
| 2 | HCl, EtOH | Reflux | 12 | 65 |
| 3 | AcCl, DCC, CHCl | 25 | 4 | 82 |
Challenges include controlling regioselectivity during triazole formation and minimizing hydrolysis of the trifluoromethoxy group under acidic conditions.
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The trifluoromethoxy group enhances membrane permeability, while the triazole ring disrupts bacterial folate synthesis via dihydrofolate reductase inhibition.
Protein-Protein Interaction Inhibition
Molecular docking studies (PDB: 4DCK) suggest that the compound binds to the annexin A2–S100A10 interface by occupying hydrophobic pockets H1 (Met12, Phe86) and H2 (Leu78, Phe41) . The acetamide linker facilitates hydrogen bonding with Glu81, achieving an IC of 37 µM in fluorescence polarization assays .
Table 2: Comparative Inhibitory Potency
| Compound | IC (µM) | Target |
|---|---|---|
| N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide | 37 | Annexin A2–S100A10 |
| 1a (Furfuryl analog) | 42 | Annexin A2–S100A10 |
| AnxA2(1–14) peptide | 1.2 | Annexin A2–S100A10 |
Structure-Activity Relationship (SAR) Analysis
Role of the Trifluoromethoxy Group
Replacing the trifluoromethoxy group with methoxy reduces antibacterial activity (MIC: 32 µg/mL for S. aureus), highlighting the importance of fluorine’s electronegativity and lipophilicity.
Triazole Substitution Patterns
Methylation at the triazole N4 position (as in PubChem CID 597619) abolishes annexin A2 binding, indicating that the free NH group is critical for hydrogen bonding .
Prospective Applications
Anticancer Therapeutics
The compound’s annexin A2 inhibitory activity suggests potential in blocking tumor metastasis, as annexin A2 promotes plasminogen activation and extracellular matrix degradation .
Agrochemistry
Preliminary studies indicate fungicidal activity against Botrytis cinerea (EC: 12 µg/mL), likely through inhibition of ergosterol biosynthesis.
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